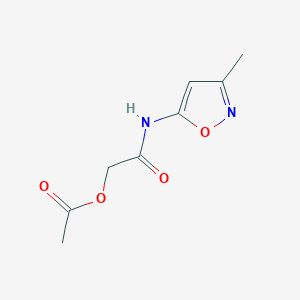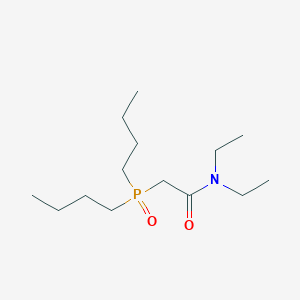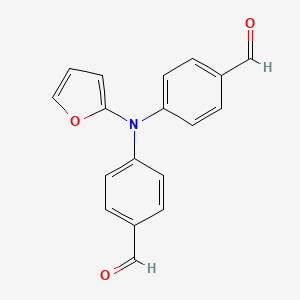
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitro group attached to a furan ring, which is further connected to a butadienyl chain and a quinolinecarboxylic acid moiety. The combination of these functional groups imparts distinct chemical and biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nitrofuryl Intermediate: The initial step involves the nitration of furan to form 5-nitrofuran.
Butadienyl Chain Formation: The nitrofuran is then subjected to a reaction with a suitable diene to form the 5-nitro-2-furyl-1,3-butadiene intermediate.
Quinolinecarboxylic Acid Coupling: The final step involves the coupling of the butadienyl intermediate with a quinolinecarboxylic acid derivative under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the furan and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted quinoline and furan derivatives.
科学的研究の応用
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound’s chemical properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The quinolinecarboxylic acid moiety can bind to enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-(5-Nitro-2-furyl)-1,3-butadiene: Lacks the quinolinecarboxylic acid moiety, resulting in different chemical and biological properties.
4-Quinolinecarboxylic acid derivatives: These compounds have similar quinolinecarboxylic acid structures but differ in the substituents attached to the quinoline ring.
Uniqueness
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid is unique due to the combination of the nitrofuryl, butadienyl, and quinolinecarboxylic acid moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
特性
| 31432-65-2 | |
分子式 |
C18H12N2O5 |
分子量 |
336.3 g/mol |
IUPAC名 |
2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H12N2O5/c21-18(22)15-11-12(19-16-8-4-3-7-14(15)16)5-1-2-6-13-9-10-17(25-13)20(23)24/h1-11H,(H,21,22)/b5-1+,6-2+ |
InChIキー |
UUMZAIXYAMIKRH-IJIVKGSJSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)


![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
